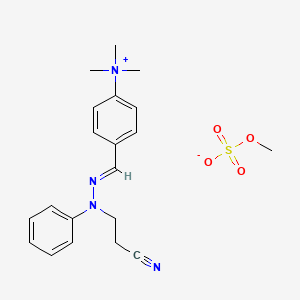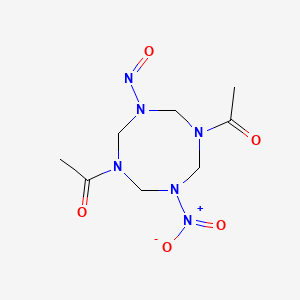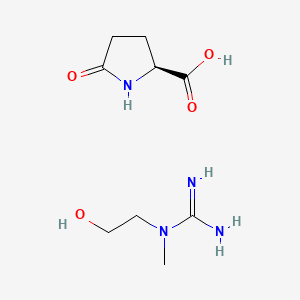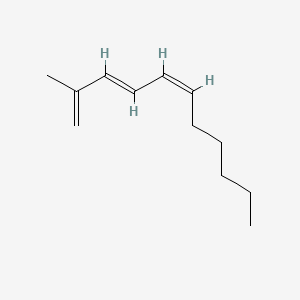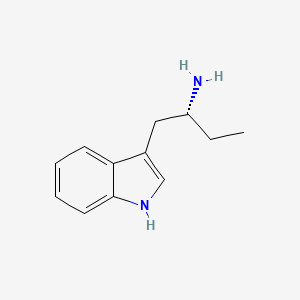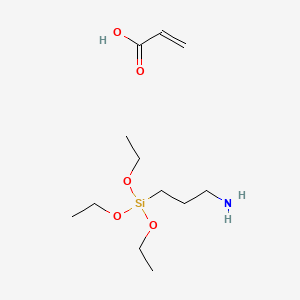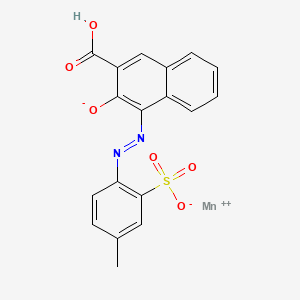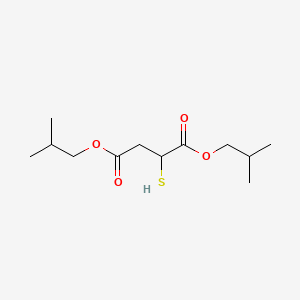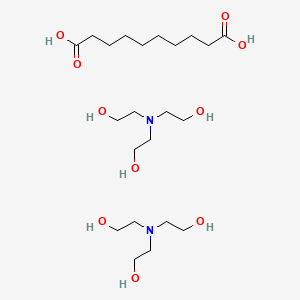
Einecs 285-130-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sebacic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), typically involves the reaction of sebacic acid with 2,2’,2’'-nitrilotriethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where precise control of reaction parameters is maintained. The process involves the continuous addition of reactants and removal of by-products to achieve high efficiency and purity. The final product is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme functions.
Industry: The compound is used in the production of lubricants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of sebacic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sebacic Acid: A dicarboxylic acid used in the production of polymers and resins.
2,2’,2’'-Nitrilotriethanol: A triol used in various industrial applications, including as a surfactant and chelating agent.
Comparison: Sebacic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), combines the properties of both sebacic acid and 2,2’,2’‘-nitrilotriethanol, making it unique in its applications. While sebacic acid is primarily used in polymer production, the compound with 2,2’,2’'-nitrilotriethanol has enhanced properties, such as improved solubility and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
85030-06-4 |
|---|---|
Molecular Formula |
C22H48N2O10 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;decanedioic acid |
InChI |
InChI=1S/C10H18O4.2C6H15NO3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*8-4-1-7(2-5-9)3-6-10/h1-8H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
InChI Key |
VGRTVLVGICQTDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


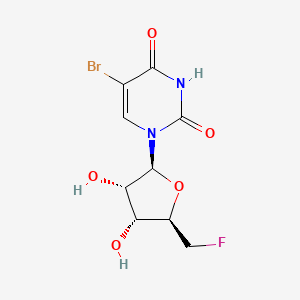
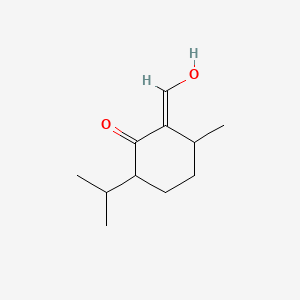

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
